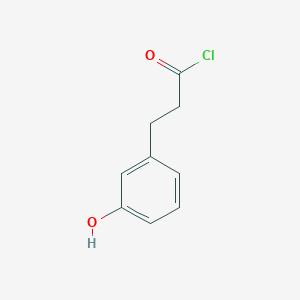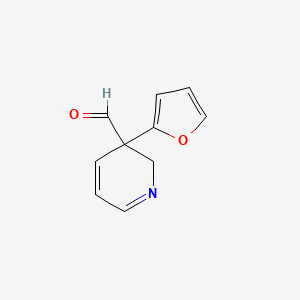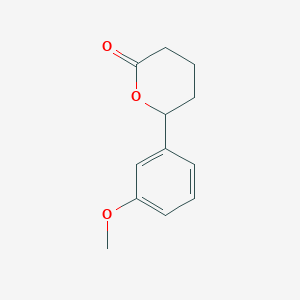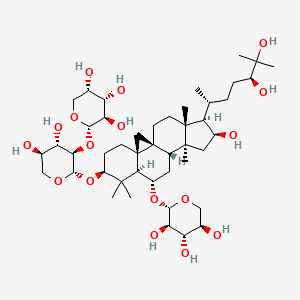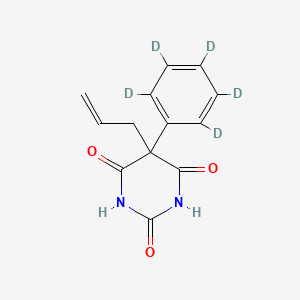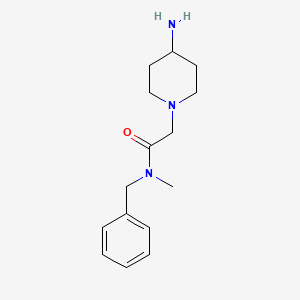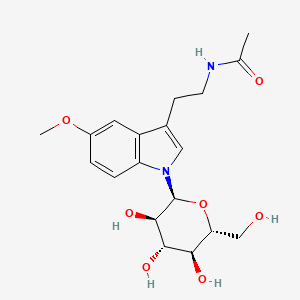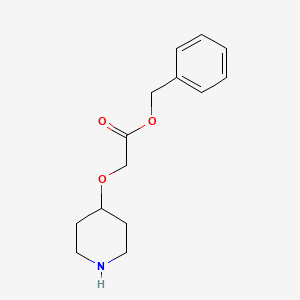
4-(2-Propylpyrrolidin-1-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Propylpyrrolidin-1-yl)piperidine is a compound that features a piperidine ring substituted with a 2-propylpyrrolidine moiety. Piperidine and pyrrolidine are both nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . The unique structure of this compound makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the cyclization of appropriate precursors under acidic or basic conditions . For instance, a multi-component reaction involving an aromatic amine, alkyl acetoacetate, and a catalyst can be used to form the piperidine ring .
Industrial Production Methods: Industrial production of piperidine derivatives often involves scalable and cost-effective methods such as continuous flow reactions and microwave-assisted synthesis . These methods ensure high yields and purity of the final product, making them suitable for large-scale production.
化学反応の分析
Types of Reactions: 4-(2-Propylpyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of N-oxides or carbonyl-containing derivatives.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
4-(2-Propylpyrrolidin-1-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of 4-(2-Propylpyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may activate signaling pathways like NF-κB or PI3K/Akt, which are involved in cell proliferation and apoptosis .
類似化合物との比較
Pyrrolidine: A five-membered nitrogen-containing ring with similar biological activities.
Piperidine: A six-membered nitrogen-containing ring widely used in medicinal chemistry.
Piperine: An alkaloid with a piperidine moiety known for its antioxidant and anticancer properties.
Uniqueness: 4-(2-Propylpyrrolidin-1-yl)piperidine stands out due to its unique combination of a piperidine ring and a 2-propylpyrrolidine group, which may confer distinct biological activities and chemical reactivity compared to its analogs .
特性
分子式 |
C12H24N2 |
|---|---|
分子量 |
196.33 g/mol |
IUPAC名 |
4-(2-propylpyrrolidin-1-yl)piperidine |
InChI |
InChI=1S/C12H24N2/c1-2-4-11-5-3-10-14(11)12-6-8-13-9-7-12/h11-13H,2-10H2,1H3 |
InChIキー |
RUHYPPCIJVDZAH-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCCN1C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


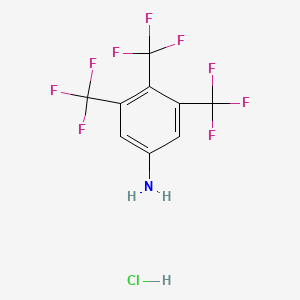
![[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B13855567.png)
